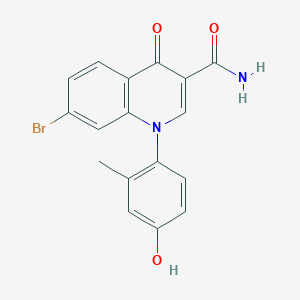

7-溴-1-(4-羟基-2-甲基苯基)-4-氧代-1,4-二氢喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

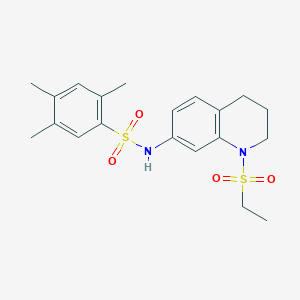

The compound 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a brominated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The presence of a bromine atom and a hydroxyphenyl group in the structure suggests potential reactivity and usefulness in various chemical and pharmaceutical contexts.

Synthesis Analysis

The synthesis of related brominated quinoline compounds has been described in the literature. For instance, the synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved through a non-isotopic nucleophilic halogen exchange, starting from a dibromo-iodo precursor . Another related compound, 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, was synthesized using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . These methods could potentially be adapted for the synthesis of 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide by altering the starting materials and reaction conditions to incorporate the hydroxyphenyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of brominated quinolines is characterized by the quinoline core, which consists of a fused benzene and pyridine ring. The addition of a bromine atom to this core adds to the molecule's reactivity, making it amenable to further functionalization. The hydroxyphenyl group attached to the quinoline core could influence the molecule's electronic properties and potentially its interaction with biological targets.

Chemical Reactions Analysis

Brominated quinolines can participate in various chemical reactions. The bromine atom can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups . The hydroxy group in the hydroxyphenyl moiety could be involved in the formation of esters or ethers, and it may also undergo oxidation or reduction reactions depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide are not detailed in the provided papers, we can infer from related compounds that such molecules are likely to have moderate solubility in organic solvents and may exhibit fluorescence, which can be useful in imaging studies . The presence of a bromine atom also suggests that the compound could be used as a precursor for radiolabeling, as demonstrated in the synthesis of a SPECT tracer . The photolabile nature of brominated hydroxyquinolines, as mentioned in the context of a photolabile protecting group, indicates potential applications in photochemistry and the release of caged compounds .

科学研究应用

光敏保护基团和合成技术

光敏保护基团: 对溴化羟基喹啉衍生物的研究,包括与7-溴-1-(4-羟基-2-甲基苯基)-4-氧代-1,4-二氢喹啉-3-甲酰胺相关的结构,突出了它们作为羧酸光敏保护基团的效用。这些化合物对光诱导去除显示出高量子效率,并且对多光子激发敏感,使其适用于体内应用。它们增加的溶解性和低荧光增强了它们在生物背景下用于生物信使的受控释放中的效用 (Fedoryak & Dore, 2002).

合成路线: 相关喹啉衍生物的合成涉及各种催化环化技术和修饰以引入不同的官能团。这些方法为广泛的喹啉化合物提供了有效的途径,这些化合物在药物化学和药物开发中具有潜在应用 (Kobayashi 等,1995).

抗菌剂

- 抗菌活性: 对喹啉衍生物的一些研究,包括与7-溴-1-(4-羟基-2-甲基苯基)-4-氧代-1,4-二氢喹啉-3-甲酰胺结构相似的那些,显示出抗菌特性。已经合成化合物并针对各种细菌和真菌菌株进行了测试,证明了作为抗菌剂的潜在应用 (Desai、Dodiya 和 Shihora,2011).

细胞毒性和抗肿瘤活性

- 细胞毒性和抗肿瘤特性: 已经对喹啉衍生物的细胞毒性和抗肿瘤活性进行了研究,结果表明某些喹啉化合物对癌细胞系表现出有希望的活性。这些发现支持了在抗癌药物开发中使用喹啉衍生物的可能性 (Bu 等,2001).

用于药物开发的高级合成

- 合成进展: 对喹啉衍生物(包括7-溴-1-(4-羟基-2-甲基苯基)-4-氧代-1,4-二氢喹啉-3-甲酰胺)的高级合成技术的开发,促进了具有潜在治疗应用的复杂分子的产生。这些合成进展使探索新的候选药物和扩展与药物开发相关的化学空间成为可能 (Ikemoto 等,2005).

属性

IUPAC Name |

7-bromo-1-(4-hydroxy-2-methylphenyl)-4-oxoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3/c1-9-6-11(21)3-5-14(9)20-8-13(17(19)23)16(22)12-4-2-10(18)7-15(12)20/h2-8,21H,1H3,(H2,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLUHKQXFAZABX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)N2C=C(C(=O)C3=C2C=C(C=C3)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)

![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)

![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2545556.png)

![5-(1-Quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2545558.png)

![N-[(3-Hydroxycyclobutyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2545560.png)

![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2545563.png)

![2-((2-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2545564.png)

![1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545571.png)